N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl sulfonyl group, and a dimethylphenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of N-benzylglycinamide: This can be achieved by reacting benzylamine with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the 4-bromophenyl sulfonyl group: This step involves the reaction of N-benzylglycinamide with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,5-dimethylphenyl group: The final step involves the reaction of the intermediate compound with 2,5-dimethylphenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide
Uniqueness
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.
Properties
Molecular Formula |
C23H23BrN2O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-8-9-18(2)22(14-17)25-23(27)16-26(15-19-6-4-3-5-7-19)30(28,29)21-12-10-20(24)11-13-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
NWSJSILRHSBEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.